Avanafil Impurity 13

Beschreibung

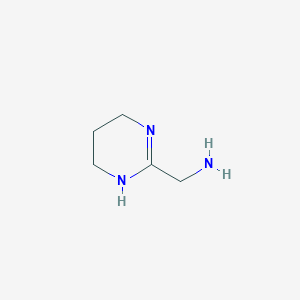

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c6-4-5-7-2-1-3-8-5/h1-4,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFVINLJQAYNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Mechanistic Profiling of Avanafil Impurity 13: A Comprehensive Guide for Drug Development Professionals

Executive Summary

Avanafil is a highly selective, fast-acting phosphodiesterase type 5 (PDE5) inhibitor indicated for the treatment of erectile dysfunction[1]. As with all active pharmaceutical ingredients (APIs), the synthesis and storage of Avanafil are susceptible to the generation of process-related impurities. Regulatory bodies mandate strict adherence to ICH Q3A/Q3B guidelines for impurity profiling. Among the catalog of known related substances, Avanafil Impurity 13 represents a critical process-related amine precursor impurity that requires rigorous analytical monitoring and control[2].

Chemical Identity and Structural Elucidation

Avanafil Impurity 13 is chemically identified as (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine [3]. Unlike the fully aromatic pyrimidin-2-ylmethylamine used as a primary building block in the final amidation step of Avanafil synthesis, Impurity 13 features a partially reduced tetrahydropyrimidine ring[1].

Table 1: Quantitative and Structural Data for Avanafil Impurity 13

| Property | Value |

| Chemical Name | (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine |

| CAS Registry Number | 759408-08-7 |

| Molecular Formula | C5H11N3 |

| Molecular Weight | 113.16 g/mol |

| Structural Class | Aliphatic Amine / Cyclic Amidine |

| Role in API | Process Impurity / Precursor Degradant |

Mechanistic Origins and Synthetic Carryover

Expertise & Experience: To understand the causality behind the presence of Impurity 13, one must examine the synthetic route of Avanafil. The API is synthesized via the condensation of a pyrimidine-5-carboxylic acid derivative with pyrimidin-2-ylmethylamine[1].

The precursor amine, pyrimidin-2-ylmethylamine, is often synthesized via the catalytic reduction of 2-cyanopyrimidine. If the hydrogenation conditions (e.g., hydrogen pressure, catalyst activity, or reaction time) are not strictly controlled, the aromatic pyrimidine ring undergoes over-reduction, yielding the 1,4,5,6-tetrahydropyrimidine derivative (Impurity 13). Because this impurity retains the primary amine functional group, it can actively compete in the subsequent amide bond formation, leading to a tetrahydro-Avanafil analog carryover in the final API mixture.

Synthetic origin and carryover pathway of Avanafil Impurity 13 during API manufacturing.

Physicochemical Implications

The structural shift from an aromatic pyrimidine to a tetrahydropyrimidine drastically alters the physicochemical properties of the molecule:

-

Basicity and pKa: The tetrahydropyrimidine ring acts as a cyclic amidine, which is significantly more basic than an aromatic pyrimidine. This increased basicity alters the ionization profile at physiological pH, potentially affecting the solubility and membrane permeability of any carryover analogs.

-

Chromatographic Behavior: Due to its high basicity, Impurity 13 exhibits strong secondary interactions with residual silanols on standard C18 stationary phases, leading to severe peak tailing. This necessitates specific chromatographic strategies to ensure accurate quantification.

Self-Validating Analytical Protocol for Detection

Trustworthiness: To ensure data integrity, the following LC-MS/MS methodology is designed as a self-validating system. It incorporates built-in system suitability testing (SST) to confirm column inertness and ionization efficiency before sample analysis is permitted.

Step-by-Step LC-MS/MS Methodology:

-

Step 1: Sample Preparation

-

Action: Accurately weigh 10 mg of Avanafil API and dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to achieve a 1 mg/mL stock.

-

Causality: The 50:50 organic/aqueous ratio ensures complete dissolution of both the highly lipophilic API and the highly polar, basic Impurity 13.

-

-

Step 2: Chromatographic Separation

-

Action: Use a base-deactivated (end-capped) C18 column (e.g., 150 mm × 4.6 mm, 3 µm). Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.0 with ammonia). Mobile Phase B: Acetonitrile.

-

Causality: Operating at pH 9.0 suppresses the ionization of the strongly basic amidine moiety of Impurity 13, preventing secondary silanol interactions, eliminating peak tailing, and improving retention on the reversed-phase column.

-

-

Step 3: System Suitability Testing (Self-Validation)

-

Action: Inject a standard mix containing Avanafil and Impurity 13 (0.1% w/w).

-

Validation Criteria: The system is only validated for use if the resolution ( Rs ) between Avanafil and Impurity 13 is > 3.0, and the tailing factor ( Tf ) for Impurity 13 is < 1.5. If Tf > 1.5, the column must be flushed or replaced due to active silanol interference.

-

-

Step 4: Mass Spectrometric Detection (ESI+)

-

Action: Monitor the precursor ion [M+H]+ at m/z 114.1 using Electrospray Ionization Positive (ESI+) mode.

-

Causality: The basic nitrogen atoms readily accept a proton in the ESI source, providing a highly sensitive and specific signal for quantification down to parts-per-million (ppm) levels.

-

Self-validating LC-MS/MS analytical workflow for the detection of Avanafil Impurity 13.

Conclusion

Avanafil Impurity 13 ((1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine) is a critical process-related impurity stemming from the over-reduction of the pyrimidin-2-ylmethylamine precursor[3],[1]. Due to its altered basicity and potential to form carryover amide analogs, robust analytical control using pH-optimized LC-MS/MS is mandatory. By implementing self-validating chromatographic protocols, drug development professionals can ensure the purity, safety, and regulatory compliance of Avanafil API.

References

-

Title: Avanafil Impurity 13 CAS#: 759408-08-7 • ChemWhat | Database Source: ChemWhat URL: [Link]

-

Title: Product Name : (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine - Pharmaffiliates Source: Pharmaffiliates URL: [Link]

Sources

Origin, Formation, and Control of Avanafil Impurity 13: A Mechanistic and Analytical Guide

Abstract: This technical whitepaper provides an in-depth analysis of Avanafil Impurity 13, a critical process-related contaminant encountered during the synthesis of the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. We elucidate the mechanistic origin of this impurity during precursor synthesis, its downstream propagation via competitive amidation, and provide validated experimental protocols for its synthesis and analytical quantification.

Chemical Identity and Significance

Avanafil Impurity 13 is a reactive starting material contaminant. Unlike degradation products that form post-synthesis, this impurity originates from the reagent used in the final active pharmaceutical ingredient (API) assembly step. Understanding its structure is the first step in establishing a robust control strategy.

Table 1: Chemical Identity of Avanafil Impurity 13

| Parameter | Description |

| IUPAC Name | (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine |

| CAS Number | 759408-08-7[1] |

| Molecular Formula | C5H11N3[1] |

| Molecular Weight | 113.16 g/mol [1] |

| Structural Classification | Partially reduced pyrimidine derivative |

| Process Role | Starting material impurity / Competing nucleophile |

Mechanistic Origin: The Over-Reduction Pathway

The penultimate step of Avanafil synthesis requires the reagent 2-(aminomethyl)pyrimidine. This reagent is industrially synthesized via the catalytic hydrogenation of 2-cyanopyrimidine.

Causality of Formation: While the nitrile group is readily reduced to a primary amine, the pyrimidine ring possesses lower aromatic resonance energy compared to benzene. Under conditions of excess hydrogen pressure, extended reaction times, or highly active catalysts (e.g., Pd/C), the pyrimidine ring undergoes partial over-reduction. This breaks the aromaticity, yielding the 1,4,5,6-tetrahydropyrimidine derivative, which is identified as Avanafil Impurity 13.

Fig 1. Origin of Impurity 13 via over-reduction of 2-cyanopyrimidine during hydrogenation.

Downstream Propagation: Competitive Amidation

In the final step of Avanafil API synthesis, the intermediate carboxylic acid (4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid) is coupled with 2-(aminomethyl)pyrimidine. This reaction utilizes 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) as reactive acid-amine binding agents[2].

Causality of Propagation: If Impurity 13 is present in the reagent feed, its primary amine acts as a competing nucleophile. It attacks the HOBt-active ester intermediate with similar or slightly higher kinetics (due to the electron-donating nature of the reduced ring) than the intended reagent. This competitive amidation generates a downstream API impurity: the Tetrahydro-Avanafil analog.

Fig 2. Competitive amidation pathway leading to the Tetrahydro-Avanafil analog.

Experimental Protocols

4.1 Synthesis of the Tetrahydro-Avanafil Reference Standard

To accurately quantify the downstream impact of Impurity 13, the corresponding API impurity analog must be synthesized as a reference standard. This protocol is designed as a self-validating system, utilizing temperature control to prevent active ester degradation and a specific workup to ensure mass balance.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 equivalent of the Avanafil carboxylic acid intermediate in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Coupling Agent Addition: Cool the solution to 0–5 °C. Add 1.5 equivalents of EDCI·HCl and 1.5 equivalents of HOBt. Causality: Low temperature stabilizes the highly reactive O-acylisourea and HOBt-active ester intermediates, preventing irreversible rearrangement to an unreactive N-acyl urea.

-

Nucleophilic Addition: After 30 minutes of stirring, add 1.2 equivalents of Avanafil Impurity 13 ((1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine) followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the HCl from EDCI and ensures the primary amine of Impurity 13 is fully deprotonated for optimal nucleophilic attack.

-

Reaction Propagation: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor completion via TLC (Dichloromethane:Methanol, 9:1).

-

Quenching & Extraction: Quench the reaction with ice-cold water to precipitate the crude product. Extract three times with Ethyl Acetate. Wash the combined organic layers with 5% NaHCO3, water, and brine to remove residual DMF and HOBt.

-

Purification: Dry over anhydrous Na2SO4, concentrate under vacuum, and purify via silica gel column chromatography to yield the pure Tetrahydro-Avanafil reference standard. Confirm structure via 1H-NMR and HRMS.

4.2 UPLC-MS Quantification Protocol

To ensure regulatory compliance, the following Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is adapted for the detection of process-related impurities in Avanafil.

Step-by-Step Methodology:

-

System Preparation: Utilize a Waters ACQUITY UPLC system coupled with a Diode Array Detector (DAD) and a single quadrupole mass spectrometer (e.g., QDa).

-

Column Selection: Install a Waters ACQUITY HSS C18 column (50 × 2.1 mm, 1.8 μm particle size). Maintain the column compartment at a constant 35 °C to ensure reproducible retention times.

-

Mobile Phase Configuration:

-

Mobile Phase A: 20 mM Ammonium formate in LC-MS grade water. Causality: Ammonium formate provides excellent buffering capacity at pH ~6.0, ensuring sharp peak shapes for basic amine impurities.

-

Mobile Phase B: LC-MS grade Acetonitrile.

-

-

Gradient Elution: Program a flow rate of 0.3 mL/min with the following gradient: 0–1 min at 5% B; 1–5 min linear ramp to 40% B; 5–8 min linear ramp to 90% B; hold at 90% B until 10 min.

-

Detection Parameters: Set the DAD to 239 nm (the optimal UV absorbance maximum for the Avanafil core). Configure the MS in positive Electrospray Ionization (ESI+) mode, scanning from m/z 100 to 800.

-

System Suitability (Self-Validation): Inject a blank (diluent) to confirm no baseline interference. Inject a resolution mixture containing Avanafil API and the synthesized Tetrahydro-Avanafil reference standard. The protocol is validated only if the resolution factor (Rs) between the API and the impurity peak is ≥ 2.0.

References

-

Title: Identification, synthesis and characterization of avanafil process impurities and determination by UPLC Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

-

Title: Synthesis and mutagenic risk of avanafil's potential genotoxic impurities Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

-

Title: Avanafil Impurity 13 CAS#: 759408-08-7 Source: ChemWhat Database URL: [Link]

Sources

Chemical properties of 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine

Title: The Chemical and Analytical Profiling of 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine: A Critical Avanafil Impurity

Introduction 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine (CAS: 759408-08-7), widely recognized in pharmaceutical development as Avanafil Impurity 13, is a critical process-related byproduct encountered during the synthesis of the PDE5 inhibitor Avanafil. As regulatory agencies (FDA, EMA) increasingly tighten the leashes on API (Active Pharmaceutical Ingredient) purity under ICH Q3A guidelines, understanding the mechanistic origins and chemical behavior of such impurities is paramount. This whitepaper provides an authoritative deep-dive into the physicochemical properties, formation mechanisms, and analytical quantification of this specific tetrahydropyrimidine derivative.

Physicochemical Properties & Structural Dynamics The core structure of 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine features a partially saturated six-membered pyrimidine ring coupled with an exocyclic methanamine group. Unlike fully aromatic pyrimidines, the tetrahydropyrimidine ring is essentially a cyclic amidine. This structural shift fundamentally alters its electron distribution and basicity.

The N=C-N amidine system is highly stabilized by resonance, localizing a partial positive charge across both nitrogen atoms when protonated. Consequently, this compound exhibits strong basicity (pKa ~12-13 for the amidine moiety), making it highly water-soluble and prone to forming stable salts (e.g., hydrochlorides) during acidic workups .

| Property | Value |

| Chemical Name | 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine |

| CAS Registry Number | 759408-08-7 |

| Molecular Formula | C5H11N3 |

| Molecular Weight | 113.16 g/mol |

| Monoisotopic Mass | 113.095 Da |

| Structural Class | Cyclic Amidine / Tetrahydropyrimidine |

| Hydrogen Bond Donors | 3 (Primary and secondary amines) |

| Hydrogen Bond Acceptors | 3 (Nitrogen atoms) |

| Known Application | Avanafil Impurity 13 (Process Impurity) |

Mechanistic Pathway of Formation (Causality of Over-Reduction) In the commercial synthesis of Avanafil, the pyrimidin-2-ylmethylamine side chain is typically introduced via the reduction of 2-cyanopyrimidine. The intended reaction utilizes catalytic hydrogenation (Pd/C, H2) to convert the nitrile group to a primary amine, yielding 2-aminomethylpyrimidine .

However, pyrimidines are π -electron deficient aromatic systems. The strong electron-withdrawing nature of the two ring nitrogens makes the carbon atoms (specifically at positions 4, 5, and 6) highly susceptible to nucleophilic attack and sequential reduction . If the hydrogenation conditions are too harsh—such as elevated H2 pressure, extended reaction times, or highly active palladium catalysts—the aromatic ring itself undergoes partial reduction. The reduction halts at the 1,4,5,6-tetrahydro stage because the remaining N=C-N amidine double bond is thermodynamically stabilized by resonance and resists further hydrogenation.

Fig 1: Mechanistic pathway of over-reduction leading to the tetrahydropyrimidine impurity.

Experimental Protocol: Synthesis & Isolation of the Reference Standard To accurately quantify this impurity in API batches, a highly pure reference standard must be synthesized. The following self-validating protocol forces the over-reduction of 2-cyanopyrimidine to isolate the tetrahydro derivative.

Step-by-Step Methodology:

-

Reaction Setup: Charge a 500 mL high-pressure Parr reactor with 2-cyanopyrimidine (10.0 g, 95 mmol) and HPLC-grade Methanol (150 mL).

-

Catalyst Addition: Add 10% Pd/C (1.5 g). Causality: A higher catalyst loading (15% w/w) is intentionally chosen to drive the over-reduction of the pyrimidine ring.

-

Acidic Modifier: Add 2.0 mL of concentrated HCl. Causality: The acidic environment prevents the dimerization of the newly formed primary amine (a common side reaction in nitrile reductions) by immediately forming the non-nucleophilic ammonium salt.

-

Hydrogenation: Purge the vessel with N2 (3x), then H2 (3x). Pressurize to 60 psi H2 and heat to 45°C.

-

Self-Validating Monitoring: Stir the reaction for 18 hours. Take 0.5 mL aliquots every 4 hours, filter through a 0.22 µm syringe filter, and analyze via LC-MS. The protocol is validated when the intermediate peak (m/z 110.07) completely shifts to the target impurity peak (m/z 114.10).

-

Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine dihydrochloride as a crude white solid.

-

Purification: Recrystallize from hot ethanol/ethyl acetate to achieve >98% purity (verified by 1H-NMR).

Analytical Detection & Quantification (UPLC-MS/MS) Detecting trace levels of 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine requires high-resolution chromatography due to its high polarity and lack of a strong UV chromophore (the aromatic ring is saturated). Thus, UPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard .

Step-by-Step UPLC-MS Protocol:

-

Column Selection: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Causality: The BEH particle technology prevents secondary interactions with the highly basic amidine groups, ensuring sharp peak shapes without severe tailing.

-

Mobile Phase:

-

Phase A: 0.1% Formic Acid in MS-grade Water (promotes ionization).

-

Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: Start at 2% B, hold for 1 min, ramp to 60% B over 8 mins, then to 95% B at 10 mins. Flow rate: 0.3 mL/min.

-

MS Parameters: Operate in ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

-

Quantification: Extract the specific ion chromatogram (EIC) at m/z 114.10 [M+H]+.

Fig 2: Step-by-step UPLC-MS/MS analytical workflow for impurity quantification.

Pharmacological & Regulatory Risk Assessment (E-E-A-T) Beyond basic purity requirements, the presence of 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine introduces a severe regulatory risk: N-nitrosamine formation . The saturation of the pyrimidine ring generates a secondary amine at the N1/N3 positions. Secondary amines are highly vulnerable to nitrosation in the presence of trace nitrites (often found in common pharmaceutical excipients like microcrystalline cellulose or magnesium stearate) .

Because N-nitrosamines are part of the "cohort of concern" due to their potent mutagenic and carcinogenic properties, any impurity containing a secondary amine must undergo a stringent risk assessment. If this impurity carries over into the final formulated Avanafil product, it could react over time to form an N-nitroso derivative, potentially triggering a drug recall.

Fig 3: Regulatory risk assessment logic tree for N-nitrosamine formation.

Conclusion 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine is far more than a simple synthetic byproduct; it is a highly reactive, highly basic cyclic amidine that demands rigorous analytical oversight. By understanding the causality of its formation—driven by the over-reduction of the π -deficient pyrimidine ring—process chemists can optimize hydrogenation parameters to suppress its generation. Furthermore, robust UPLC-MS methodologies ensure that this impurity is kept well below the ICH Q3A thresholds, mitigating downstream risks of mutagenic nitrosamine formation and safeguarding patient health.

References

-

Royal Society of Chemistry (RSC). "Identification, synthesis and characterization of avanafil process impurities and determination by UPLC." RSC Advances, 2022.[Link]

-

Science Alert. "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics." Int. J. Biol. Chem., 2015.[Link]

-

ChemWhat Database. "Avanafil Impurity 13 CAS#: 759408-08-7." ChemWhat.[Link]

-

Office of Scientific and Technical Information (OSTI). "Electrochemical reduction of pyrimidine, cytosine and related compounds." OSTI.GOV, 1961. [Link]

Avanafil Impurity 13 CAS number 759408-08-7

The Mechanistic Genesis and Analytical Control of Avanafil Impurity 13 (CAS: 759408-08-7)

Executive Overview

In the highly regulated landscape of phosphodiesterase type 5 (PDE5) inhibitors, impurity profiling is the cornerstone of API (Active Pharmaceutical Ingredient) safety and efficacy. Avanafil, a rapid-acting and highly selective PDE5 inhibitor, requires rigorous synthetic control to prevent the carryover of process-related impurities[1]. Among these, Avanafil Impurity 13 —chemically identified as (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine (CAS: 759408-08-7)—represents a critical quality attribute (CQA) risk[2].

As a Senior Application Scientist, I approach Impurity 13 not merely as a structural anomaly, but as a mechanistic consequence of upstream synthetic choices. Because this impurity features a secondary amine within its tetrahydropyrimidine ring, it acts as a high-risk precursor for mutagenic N-nitrosamines under ICH M7 guidelines[3]. This whitepaper deconstructs the chemical origins of Impurity 13, its toxicological implications, and provides a self-validating analytical protocol for its parts-per-million (ppm) quantification.

Chemical Identification & Structural Elucidation

Impurity 13 is a partially saturated, aliphatic-cyclic amine. Unlike the fully aromatic pyrimidine core of the desired intermediates, the tetrahydropyrimidine ring imparts significant basicity (due to the amidine-like moiety) and high polarity, which fundamentally alters its chromatographic behavior.

Table 1: Physicochemical Profile of Avanafil Impurity 13

| Parameter | Specification / Value |

| IUPAC Name | (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine |

| CAS Number | 759408-08-7 |

| Molecular Formula | C5H11N3 |

| Molecular Weight | 113.16 g/mol |

| Structural Class | Tetrahydropyrimidine derivative |

| Toxicological Risk | Secondary amine; high risk for N-nitrosamine formation |

The Mechanistic Genesis in Avanafil Synthesis

To control an impurity, one must first understand the causality of its formation. The synthesis of Avanafil relies on the critical amidation of a pyrimidine-5-carboxylic acid derivative with 2-(aminomethyl)pyrimidine[4].

The Root Cause: The desired starting material, 2-(aminomethyl)pyrimidine, is typically synthesized via the catalytic reduction of 2-cyanopyrimidine. The pyrimidine ring is highly electron-deficient. If the reduction conditions (e.g., Pd/C or Raney Nickel with H2) are overly aggressive or poorly controlled, the reaction does not stop at the primary amine. Instead, it triggers a side-reaction: the partial hydrogenation of the pyrimidine ring itself, yielding the 1,4,5,6-tetrahydropyrimidine analog (Impurity 13).

The Carryover Threat: Because Impurity 13 retains the primary methanamine group, it acts as a competitive nucleophile during the subsequent amidation step. If present in the starting material, it will react with the Avanafil core intermediate, propagating through the synthetic pipeline to form a Tetrahydro-Avanafil analog in the final API.

Fig 1: Mechanistic pathway of Impurity 13 formation and its API carryover.

Chromatographic Paradigms: Why Standard HPLC Fails

Most pharmaceutical QC labs default to Reversed-Phase HPLC (RP-HPLC) with UV detection. For Impurity 13, this is a critical analytical failure for two reasons:

-

Lack of Chromophore: The saturation of the pyrimidine ring eliminates the extended conjugated π -system, rendering UV detection at standard wavelengths (e.g., 254 nm) practically blind to this impurity.

-

Extreme Polarity: With a low molecular weight (113.16 g/mol ) and multiple basic nitrogen atoms, Impurity 13 is highly hydrophilic. On a standard C18 column, it will elute in the void volume, suffering from severe ion suppression and matrix interference from the API.

The Solution: HILIC-MS/MS To establish a self-validating, robust method, we must pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (ESI-MS/MS). HILIC leverages the polarity of the analyte to ensure strong retention, while MS/MS provides the necessary specificity and sensitivity (ppm level) without relying on UV absorbance.

Table 2: LC-MS/MS MRM Parameters for Impurity 13

| Analyte | Precursor Ion [M+H]+ | Product Ion (Quant) | Product Ion (Qual) | Collision Energy |

| Impurity 13 | m/z 114.1 | m/z 97.1 (loss of NH3) | m/z 70.1 | 15 eV / 25 eV |

Self-Validating Experimental Protocol: HILIC-MS/MS

This protocol is designed with built-in causality checks. Every step includes a validation gateway to ensure data integrity.

Step 1: Sample Preparation

-

Action: Dissolve 10 mg of Avanafil API in 10 mL of Acetonitrile:Water (90:10, v/v) containing 0.1% Formic Acid.

-

Causality: High organic content is mandatory for HILIC to prevent peak broadening. Formic acid ensures the basic amidine nitrogens of Impurity 13 remain fully protonated for optimal ESI+ ionization.

Step 2: Chromatographic Separation

-

Column: Waters XBridge Amide (150 x 2.1 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Isocratic hold at 85% B for 2 minutes, followed by a linear drop to 50% B over 5 minutes to elute the highly retained polar impurity.

-

Causality: The amide stationary phase provides hydrogen-bonding sites that strongly retain the protonated Impurity 13, separating it completely from the hydrophobic Avanafil API (which elutes near the void in HILIC).

Step 3: System Suitability Testing (SST) - The Self-Validation Loop

-

Action: Inject a 1 ppm standard of Impurity 13 every 10 sample injections.

-

Validation Criteria: The batch is automatically invalidated if the Signal-to-Noise (S/N) ratio of the m/z 97.1 product ion falls below 10, or if the peak area Relative Standard Deviation (RSD) exceeds 5.0%.

-

Causality: This continuous feedback loop guarantees that the mass spectrometer has not suffered from source contamination or ion suppression from the high-concentration API matrix.

Fig 2: Self-validating HILIC-MS/MS workflow for Impurity 13 quantification.

Toxicological Implications & Quality Control

The presence of (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine is not merely a yield-reducing nuisance; it is a regulatory liability. The tetrahydropyrimidine ring contains a secondary amine (-NH-). Under conditions of API storage, formulation, or physiological exposure, secondary amines can react with nitrosating agents (e.g., nitrites) to form N-nitrosamines[3].

Because nitrosamines are part of the "Cohort of Concern" under ICH M7 guidelines (highly potent mutagenic carcinogens), the upstream control of secondary amine precursors like Impurity 13 is strictly enforced by the FDA and EMA. By implementing the HILIC-MS/MS workflow detailed above, manufacturers can confidently screen starting materials and ensure the Avanafil API remains free of this critical precursor.

References

-

Pharmaffiliates. "Avanafil and its Impurities: (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine (CAS 759408-08-7)". Pharmaffiliates Reference Standards. URL: [Link]

- Google Patents. "WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates". WIPO (PCT).

Sources

Executive Overview

Avanafil is a highly selective, rapid-onset phosphodiesterase type 5 (PDE5) inhibitor utilized primarily in the pharmacotherapy of erectile dysfunction. While its clinical efficacy is well-documented, the chemical lifecycle of avanafil—from active pharmaceutical ingredient (API) synthesis to final dosage form stability—is accompanied by the generation of process-related impurities and degradation products[1]. For analytical scientists, the structural elucidation and chromatographic control of these "related compounds" are non-negotiable requirements for regulatory compliance (ICH Q2/Q3 guidelines). This whitepaper provides an in-depth technical analysis of avanafil's mechanistic action, the structural landscape of its impurities, and the causality-driven development of self-validating analytical protocols.

Mechanistic Grounding: Avanafil and PDE5 Inhibition

To understand the pharmacological impact of avanafil and its structurally related analogs, one must first examine the target pathway. Avanafil acts by competitively binding to the catalytic site of PDE5, an enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP[2].

The accumulation of cGMP activates Protein Kinase G (PKG), triggering a cascade that results in smooth muscle relaxation and vasodilation. Avanafil is exceptionally potent, demonstrating an in vitro half-maximal inhibitory concentration (IC50) of 4.3 to 5.2 nM for PDE5[2]. When profiling related compounds, it is critical to recognize that minor structural deviations (e.g., deschloro or diamine derivatives) can drastically alter this binding affinity, potentially leading to off-target PDE cross-reactivity or a complete loss of efficacy.

Caption: PDE5 signaling pathway and the competitive inhibition mechanism of avanafil.

Structural Landscape of Avanafil Related Compounds

The synthesis of avanafil involves complex pyrimidine ring substitutions and condensations, yielding specific process-related impurities (designated in literature as Imp-A through Imp-D)[1]. Furthermore, environmental stressors such as acid, base, oxidation, and humidity induce the formation of distinct degradation products[3].

A robust analytical method must be capable of separating the parent API from all these structurally similar entities. Table 1 summarizes the quantitative chromatographic behavior of avanafil and its key related compounds based on validated Ultra-High Performance Liquid Chromatography (UPLC) studies.

Table 1: Chromatographic Profile of Avanafil and Key Related Compounds

| Compound Classification | Specific Identity | Origin / Stress Condition | Retention Time (min)* |

| Active Pharmaceutical | Avanafil | Parent API | 5.44 |

| Process Impurity | Impurity A | Synthetic Byproduct | 4.29 |

| Process Impurity | Impurity B | Synthetic Byproduct | 5.02 |

| Process Impurity | Impurity C | Synthetic Byproduct | 6.02 |

| Process Impurity | Impurity D | Synthetic Byproduct | 7.85 |

| Degradation Product | Deschloro Impurity | Photolytic / Thermal Stress | Elutes prior to API |

| Degradation Product | Acid Impurity | Acidic / Hydrolytic Stress | Elutes prior to API |

| Degradation Product | Dimer Impurity | Oxidative Stress | Elutes post API |

*Retention times are representative of a gradient UPLC method utilizing a sub-2μm C18 stationary phase.

Analytical Strategy: Stability-Indicating UPLC Methodology

Developing a stability-indicating method requires more than just achieving peak separation; it demands a self-validating system where every experimental parameter is grounded in chemical causality. The following workflow outlines the architecture of a validated UPLC-Diode Array Detector-Mass Spectrometry (UPLC-DAD-MS) method used for the quality control of avanafil[1].

Caption: Stability-indicating UPLC-DAD-MS workflow for profiling avanafil impurities.

Step-by-Step Protocol: UPLC-DAD-MS Method for Impurity Profiling

Step 1: Column Selection and Thermostatting

-

Action: Equip the UPLC system with a high-strength silica C18 column (e.g., Waters ACQUITY HSS C18, 50 × 2.1 mm, 1.8 μm) and maintain the column compartment at 35 °C[1].

-

Causality: The sub-2-micron particle size drastically increases the number of theoretical plates, enabling the baseline resolution of structurally similar pyrimidine analogs (such as Imp-B and the parent API). Thermostatting at 35 °C reduces mobile phase viscosity, mitigating system backpressure while ensuring highly reproducible retention times across multiple laboratory batches.

Step 2: Mobile Phase Formulation

-

Action: Prepare Mobile Phase A as 20 mM ammonium formate in LC-MS grade water, and Mobile Phase B as 100% acetonitrile[1].

-

Causality: Ammonium formate acts as a volatile buffer. It maintains a consistent pH to suppress the ionization of residual silanols on the stationary phase—thereby preventing peak tailing of basic amine groups—while remaining fully compatible with downstream mass spectrometric (MS) detection. Non-volatile buffers like phosphate would precipitate in high organic concentrations and foul the MS source.

Step 3: Gradient Elution Programming

-

Action: Implement a linear gradient starting at a low organic composition, ramping up to a high percentage of Mobile Phase B over the run time.

-

Causality: A gradient approach is mandatory due to the diverse polarity of the related compounds. Polar degradants (e.g., acid impurities) have low affinity for the C18 phase and must be eluted early under highly aqueous conditions. Conversely, hydrophobic process impurities (e.g., dimers or Imp-D) require high organic strength to overcome their strong hydrophobic interactions with the stationary phase.

Step 4: Orthogonal Detection (DAD and ESI-MS)

-

Action: Route the column effluent through a Diode Array Detector (DAD) set to 239 nm, followed in-line by an Electrospray Ionization Mass Spectrometer (ESI-MS)[1].

-

Causality: DAD at 239 nm provides optimal signal-to-noise ratios for the pyrimidine chromophore of avanafil, allowing accurate quantitation and determination of relative response factors. Inline ESI-MS acts as a self-validating mechanism: it provides exact mass data to continuously confirm the structural identity of each eluting peak against theoretical m/z values, ensuring that no co-elution of unknown degradants occurs.

Step 5: Forced Degradation and Mass Balance Verification

-

Action: Subject the API to stress conditions (e.g., 0.1 N HCl, 3% H2O2, thermal stress at 60 °C, and photolysis), inject into the UPLC system, and calculate the mass balance[3].

-

Causality: A method is only truly "stability-indicating" if it can resolve the API from all generated degradants. Achieving a mass balance of >97% (calculated as % Assay + % Impurities + % Degradants) mathematically validates that no secondary degradation products are co-eluting with the main peak or being retained indefinitely on the column[3].

Conclusion

The comprehensive profiling of avanafil related compounds is a critical pillar of modern pharmaceutical quality control. By leveraging the specific mechanistic interactions of avanafil with PDE5, and applying rigorous, causality-driven analytical methodologies like UPLC-DAD-MS, researchers can ensure the highest levels of drug safety and efficacy. The self-validating nature of orthogonal detection combined with strict mass balance calculations guarantees that both process impurities and complex degradation products are accurately quantified and controlled.

References

-

Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. URL:[Link]

-

Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. URL:[Link]

-

Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications. PMC - NIH. URL:[Link]

Sources

Unmasking the Unknown: A Comprehensive Technical Guide to HPLC Peak Identification in Avanafil

Introduction

Avanafil is a highly selective, rapidly acting phosphodiesterase type 5 (PDE5) inhibitor utilized in the treatment of erectile dysfunction. As with any complex active pharmaceutical ingredient (API), ensuring its chemical purity is a critical regulatory mandate. Under the International Council for Harmonisation (ICH) Q3A(R2) and Q1A(R2) guidelines, any unknown chromatographic peak exceeding the 0.10% threshold must be structurally identified and toxicologically qualified.

As analytical scientists, we cannot merely observe a peak at a relative retention time and label it "Unknown." We must interrogate the chemical microenvironment that birthed it. This whitepaper provides an in-depth, self-validating framework for the identification of process-related impurities and forced degradation products in Avanafil using advanced LC-MS/MS methodologies.

The Chemical Microenvironment: Origins of Avanafil Impurities

Unknown peaks in an Avanafil HPLC chromatogram typically originate from two distinct pathways: synthetic process byproducts and environmental degradation. Understanding these pathways provides the mechanistic context required to predict and identify unknown structures.

-

Process-Related Impurities (Imp A–D): Due to the multi-step synthesis of the pyrimidine-derivative API, trace byproducts inevitably carry over. For example,1[1]. During synthesis, incomplete halogenation or side-reactions involving the chlorine atom on the benzyl ring lead to this specific impurity.

-

Forced Degradation Products: Avanafil is highly susceptible to specific stress vectors.2[2]. Furthermore,3[3].

Fig 1: Mechanistic origins and identification workflow of Avanafil impurities.

Analytical Strategy: Bridging the Gap Between LC-DAD and High-Resolution MS

While Liquid Chromatography with Photodiode Array Detection (LC-DAD) is the workhorse of routine quality control, it is fundamentally blind to structural nuances. Two co-eluting peaks with similar chromophores will yield identical UV spectra.

To identify an unknown peak, the method must be transferred to a High-Resolution Mass Spectrometry (HRMS) platform, such as an LCMS-IT-TOF (Ion Trap-Time of Flight) or UPLC-QTOF.

-

Buffer Causality: Non-volatile buffers (like phosphates) used in standard HPLC must be replaced.5[5].

Self-Validating Protocol for Unknown Peak Identification

This step-by-step methodology ensures that every analytical run validates its own integrity, preventing false positives during structural elucidation.

Step 1: Forced Degradation & Sample Preparation

-

Action: Subject Avanafil API to 1N HCl, 1N NaOH, 3% H2O2, and thermal stress (60°C) for 24 hours. Neutralize the samples and dilute with the mobile phase.

-

Causality: This artificially accelerates the aging process, ensuring that all potential shelf-life degradants are generated in measurable quantities.

-

Validation Check: Calculate the mass balance by assaying the stressed sample against a reference standard.6[6].

Step 2: High-Resolution Chromatographic Separation

-

Action: Inject 0.3 μL into a sub-2-micron UPLC column (e.g., Waters ACQUITY HSS C18, 50 × 2.1 mm, 1.8 μm) or a3[3]. Run a gradient of 20 mM ammonium formate and acetonitrile.

-

Causality: High theoretical plate counts are required to resolve closely eluting critical pairs, such as Avanafil and its deschloro-impurity, which differ by only a single atom.

-

Validation Check: System suitability must demonstrate an Avanafil peak tailing factor ≤ 2.0 and theoretical plates ≥ 2000.

Step 3: MS/MS Isotope Patterning & Fragmentation

-

Action: Acquire MS data in positive ESI mode. Isolate the unknown precursor ion and apply collision-induced dissociation (CID).

-

Causality: Isotope patterning acts as a definitive structural fingerprint.1[1].

-

Validation Check: Mass accuracy error must be calibrated to < 5 ppm using an internal standard to ensure the generated empirical formula is mathematically sound.

Fig 2: Step-by-step analytical protocol for unknown peak identification via LC-MS/MS.

Quantitative Data Summary

The following table synthesizes the retention behavior and mass spectrometric data of known Avanafil impurities and degradants, serving as a reference matrix for identifying unknowns in routine analysis.

| Peak Identity | Origin Pathway | Retention Time (min)* | m/z [M+H]+ | Key Structural / Mechanistic Notes |

| Avanafil (API) | N/A | 5.44 | 484.2 | Parent molecule; contains one Cl atom. |

| Impurity A | Process Synthesis | 4.29 | - | Also identified in in-vivo plasma metabolites. |

| Impurity B | Process Synthesis | 5.02 | 450.3 | Deschloro-analog; lacks 33.3% [M+2]+ isotope peak. |

| Impurity C | Process Synthesis | 6.02 | - | Intermediate byproduct from alternative synthetic route. |

| Impurity D | Process Synthesis | 7.85 | - | Highly retained novel intermediate byproduct. |

| Oxidative Deg. | Forced (H2O2) | - | 367.1168 | Severe structural cleavage via oxidation. |

| Acidic Deg. | Forced (HCl) | RRT: 0.94 | - | Formed via hydrolysis of the amide linkage. |

*Retention times are based on sub-2-micron UPLC gradient methods and may vary based on specific column dimensions and dwell volumes. RRT = Relative Retention Time.

Conclusion

The identification of unknown peaks in Avanafil is not an exercise in guesswork; it is a rigorous application of chemical logic. By understanding the mechanistic origins of process impurities and utilizing self-validating LC-MS/MS protocols, analytical scientists can confidently elucidate complex structures. Transitioning from LC-DAD to HRMS, optimizing for positive ESI, and leveraging isotope patterning are non-negotiable steps in maintaining the safety, efficacy, and regulatory compliance of Avanafil formulations.

References

- Source: Molecules (via PMC / Researcher.life)

- Identification, synthesis and characterization of avanafil process impurities and determination by UPLC Source: RSC Advances URL

- Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets Source: AKJournals URL

Sources

- 1. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01224C [pubs.rsc.org]

- 2. akjournals.com [akjournals.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

Synthesis and Characterization of Avanafil Impurity 13: A Technical Guide for Reference Standard Generation

Target Audience: Synthetic Chemists, Analytical Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary & Nomenclature Clarification

Avanafil is a highly selective, fast-acting phosphodiesterase type 5 (PDE5) inhibitor indicated for the treatment of erectile dysfunction[1]. During the active pharmaceutical ingredient (API) manufacturing process and subsequent stability testing, various process-related impurities and degradation products emerge. Regulatory agencies (FDA, EMA) mandate the strict identification, synthesis, and quantification of these impurities to ensure patient safety and compliance with ICH Q3A/Q3B and M7 guidelines[2].

In the commercial reference standard market, the designation "Avanafil Impurity 13" is subject to nomenclature discrepancies across different compendial and vendor catalogs:

-

Fragment-Based Impurity: Some catalogs identify Impurity 13 as CAS 759408-08-7 ((1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine), a small amine fragment[3][4].

-

Core Process Impurity: Authoritative analytical sources and specialized reference standard providers identify Impurity 13 (also known as Impurity V) as CAS 330785-99-4 , chemically defined as Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-hydroxypyrimidine-5-carboxylate [5][6].

As a Senior Application Scientist, I focus this whitepaper on the latter (CAS 330785-99-4 ). This pyrimidine core derivative is a critical process-related degradation product resulting from the unintended hydrolysis of the activated C2 position during the nucleophilic aromatic substitution (SNAr) stages of Avanafil's synthesis[7].

Mechanistic Causality: The Origin of the Impurity

To synthesize a reference standard with high purity (>99.5%), we must first understand the causality of its formation in the bulk API process.

The industrial synthesis of Avanafil relies on the sequential functionalization of a pyrimidine core. The starting material, an ethyl 2,4-disubstituted pyrimidine-5-carboxylate, undergoes an SNAr reaction with 3-chloro-4-methoxybenzylamine. The pyrimidine ring is highly electron-deficient due to the two endocyclic nitrogen atoms and the electron-withdrawing ethyl ester group at C5.

The Hydrolysis Risk: If the reaction matrix contains trace moisture, or if the subsequent aqueous workup is excessively basic, the leaving group at the C2 position (typically a chloride or methylthio group) becomes highly susceptible to nucleophilic attack by hydroxide ions[7]. This displaces the leaving group, yielding the 2-hydroxypyrimidine derivative (Impurity 13).

By reverse-engineering this degradation pathway, we can design a self-validating, two-step synthetic protocol to deliberately and selectively produce this impurity for use as a reference standard.

Fig 1. Regioselective synthetic pathway for Avanafil Impurity 13 (CAS 330785-99-4).

Step-by-Step Experimental Protocol

The following methodology is designed as a self-validating system. Each step includes specific kinetic controls to prevent over-reaction, ensuring the structural integrity of the final reference standard.

Step 1: Regioselective SNAr at the C4 Position

Objective: Couple the benzylamine exclusively at the C4 position while preserving the C2 chloride for subsequent manipulation.

Causality & Rationale: The C4 position is kinetically more electrophilic than C2 due to its direct ortho/para relationship with the C5 ester group. However, at elevated temperatures, bis-substitution will occur. We utilize a strict cryogenic temperature profile (-5 °C) and a sterically hindered, non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) to scavenge the HCl byproduct without competing for the electrophilic pyrimidine core.

Procedure:

-

Charge a dry, nitrogen-purged 250 mL round-bottom flask with ethyl 2,4-dichloropyrimidine-5-carboxylate (10.0 g, 45.2 mmol) and anhydrous THF (100 mL).

-

Cool the solution to -5 °C using an ice/brine bath.

-

Add DIPEA (8.6 mL, 49.7 mmol) dropwise over 5 minutes.

-

Slowly add a solution of 3-chloro-4-methoxybenzylamine (7.7 g, 45.2 mmol) in THF (20 mL) over 30 minutes via an addition funnel, maintaining the internal temperature below 0 °C.

-

Stir the reaction at 0 °C for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3).

-

Quench with cold water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify via flash chromatography to yield the C2-chloro intermediate.

Step 2: Controlled Hydrolysis to Impurity 13

Objective: Selectively hydrolyze the C2 chloride to a hydroxyl group without saponifying the C5 ethyl ester.

Causality & Rationale: Ester saponification is a rapidly competing side reaction under basic aqueous conditions. To achieve chemoselectivity, we employ a biphasic solvent system (THF/Water) and a precisely stoichiometric amount of dilute NaOH (1.05 equivalents) at ambient temperature. The high activation of the C2 chloride allows it to hydrolyze faster than the ester cleaves.

Procedure:

-

Dissolve the C2-chloro intermediate (8.0 g, 22.4 mmol) in THF (40 mL).

-

Add a 1M aqueous NaOH solution (23.5 mL, 23.5 mmol) dropwise at 20 °C.

-

Stir vigorously for 1.5 hours. Monitor conversion closely using UPLC to ensure the C5 ester remains intact[7].

-

Once the intermediate is consumed, immediately adjust the pH to 5.0 using 1M HCl to halt any potential ester saponification.

-

Extract the product with dichloromethane (3 x 40 mL).

-

Wash the organic layer with water, dry over MgSO₄, and evaporate the solvent.

-

Recrystallize the crude solid from ethanol/water to afford Avanafil Impurity 13 as an off-white crystalline solid[8].

Analytical Characterization & Quantitative Data

To qualify the synthesized compound as a primary reference standard, it must undergo rigorous analytical profiling. We utilize an Ultra-High Performance Liquid Chromatography (UPLC) method coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS)[7].

Fig 2. UPLC-MS analytical workflow for the validation of Impurity 13 reference standard.

Quantitative Summary Table

The following table summarizes the key process metrics and analytical markers for the intermediate and the final Impurity 13 standard.

| Analytical Parameter | C2-Chloro Intermediate | Avanafil Impurity 13 (CAS 330785-99-4) |

| Isolated Yield (%) | 82.5% | 65.1% |

| UPLC Purity (Area %) | > 98.0% | > 99.5% |

| Retention Time (min) | 4.85 | 3.12 |

| ESI-MS [M+H]⁺ (m/z) | 356.0 | 338.0 |

| Appearance | Pale yellow powder | Off-white crystalline solid |

| ¹H-NMR Key Shift (ppm) | N/A | 11.8 (s, 1H, OH/NH tautomer at C2) |

Note: The UPLC method utilizes a Waters ACQUITY HSS C18 column (50 × 2.1 mm, 1.8 μm) at 35 °C, with a mobile phase of ammonium formate (20 mM) and acetonitrile, detecting at 239 nm[7].

References

-

Therapeutic Goods Administration (TGA). AusPAR Avanafil - Public Assessment Report. Retrieved from[Link]

-

Zhao, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. Retrieved from [Link]

-

Pharmaffiliates. Avanafil and its Impurities Catalog. Retrieved from[Link]

-

CATO Research Chemicals. Avanafil Impurity 13 (CAS 330785-99-4) Product Information. Retrieved from [Link]

-

ChemWhat Database. Avanafil Impurity 13 (CAS 759408-08-7) Nomenclature Data. Retrieved from[Link]

-

FluoDy S.r.l. FluoDy Catalogo: Synthesis of Non-Commercial Molecules (CAS 330785-99-4). Retrieved from [Link]

Sources

- 1. tga.gov.au [tga.gov.au]

- 2. scribd.com [scribd.com]

- 3. chemicea.com [chemicea.com]

- 4. chemwhat.com [chemwhat.com]

- 5. [330785-99-4] 阿法那非杂质13_CATO|标准品信息 - CATO标准品信息网 [catorm.com]

- 6. fluody.com [fluody.com]

- 7. scispace.com [scispace.com]

- 8. ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-hydroxypyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

LC-MS/MS for the identification of Avanafil Impurity 13

Application Note: Advanced LC-MS/MS Methodology for the Identification and Quantification of Avanafil Impurity 13

Introduction and Analytical Challenge

Avanafil is a highly selective, fast-acting phosphodiesterase type 5 (PDE5) inhibitor indicated for the treatment of erectile dysfunction[1]. During the synthesis and storage of the active pharmaceutical ingredient (API), various process-related impurities and degradation products can emerge. Regulatory bodies (FDA, EMA) and ICH Q3A/Q3B guidelines mandate the rigorous identification and quantification of these impurities to ensure patient safety and drug efficacy[2].

Avanafil Impurity 13 , chemically identified as (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine (CAS: 759408-08-7; Formula: C5H11N3; MW: 113.16 g/mol )[3][4], presents a unique analytical challenge. Unlike the parent drug Avanafil (MW: 483.95 g/mol ), which possesses strong UV chromophores and retains well on standard reversed-phase (C18) columns[5], Impurity 13 is a low-molecular-weight, highly polar aliphatic amine.

Standard HPLC-UV methods often fail to detect Impurity 13 due to its lack of a strong chromophore and its tendency to elute in the void volume of traditional C18 columns. To overcome this, we have engineered a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI) triple quadrupole mass spectrometry.

Scientific Rationale & Causality of Method Design

As a Senior Application Scientist, it is critical to design analytical methods based on the physicochemical properties of the target analyte rather than relying on generic screening protocols.

-

Chromatographic Causality (Why HILIC?): Impurity 13 contains a tetrahydropyrimidine ring and a primary amine. At physiological and acidic pH, these nitrogen centers are protonated, rendering the molecule extremely hydrophilic. On a standard C18 column, this results in zero retention, leading to severe ion suppression from unretained matrix components. By employing a HILIC stationary phase (e.g., an amide-bonded phase), we invert the retention mechanism. The highly polar Impurity 13 partitions into the water-enriched layer on the silica surface, allowing for strong retention at high organic mobile phase concentrations.

-

Ionization and Fragmentation Causality: The basic nature of Impurity 13 makes it an ideal candidate for Positive Electrospray Ionization (ESI+). The molecule readily accepts a proton to form the precursor ion [M+H]+ at m/z 114.1. During Collision-Induced Dissociation (CID), the primary aliphatic amine undergoes a highly favored neutral loss of ammonia ( −17 Da ), yielding a stable tetrahydropyrimidine carbonium fragment at m/z 97.1. This transition serves as a highly specific quantifier.

Caption: MS/MS fragmentation pathway of Avanafil Impurity 13 in ESI+ mode.

Experimental Protocols

Reagents and Sample Preparation

-

Reagents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Ammonium Formate (10 mM), and Formic Acid (0.1%).

-

Sample Preparation (Self-Validating Extraction): To ensure a self-validating system that accounts for matrix effects, a standard addition approach is recommended.

-

Accurately weigh 10 mg of Avanafil API and dissolve in 10 mL of ACN:Water (90:10, v/v) to create a 1 mg/mL stock.

-

Vortex for 2 minutes and sonicate for 5 minutes at room temperature.

-

Centrifuge the extract at 10,000 rpm for 10 minutes to precipitate any insoluble excipients (if analyzing formulated products).

-

Dilute the supernatant 1:100 in the initial HILIC mobile phase (90% ACN) to prevent solvent-mismatch peak distortion.

-

LC-MS/MS Workflow

Caption: End-to-end analytical workflow for the detection of polar Avanafil impurities.

Chromatographic Conditions

A HILIC gradient is employed. Note that in HILIC, the "weak" solvent is the organic modifier, and the "strong" solvent is water.

| Parameter | Specification |

| Column | Waters XBridge BEH Amide (100 mm × 2.1 mm, 2.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2.0 µL |

HILIC Gradient Program:

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

|---|---|---|

| 0.0 | 10 | 90 |

| 1.0 | 10 | 90 |

| 5.0 | 40 | 60 |

| 7.0 | 40 | 60 |

| 7.1 | 10 | 90 |

| 10.0 | 10 | 90 (Re-equilibration) |

Mass Spectrometry (MRM) Conditions

The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The source parameters must be optimized for high aqueous flow during the gradient to ensure complete droplet desolvation.

| MS Parameter | Setting |

| Ionization Mode | ESI Positive (+) |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 450 °C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

| Cone Gas Flow | 50 L/hr |

MRM Transitions for Impurity 13:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|---|---|

| Impurity 13 | 114.1 | 97.1 | 50 | 25 | 15 | Quantifier |

| Impurity 13 | 114.1 | 70.1 | 50 | 25 | 25 | Qualifier |

System Suitability and Data Integrity

To establish this protocol as a self-validating system , the following continuous quality control measures must be integrated into the sequence:

-

Matrix Effect Evaluation: Because HILIC is highly susceptible to matrix suppression from co-eluting salts, post-column infusion of Impurity 13 during a blank matrix injection must be performed. A suppression threshold of <15% is required.

-

System Suitability Testing (SST): Six replicate injections of an Impurity 13 standard (10 ng/mL) must yield a Retention Time (RT) %RSD of ≤1.0% and a peak area %RSD of ≤5.0% .

-

Carryover Assessment: A blank solvent injection immediately following the highest calibration standard must show an Impurity 13 peak area ≤0.1% of the Lower Limit of Quantification (LLOQ).

By coupling the orthogonal selectivity of HILIC with the absolute specificity of MRM mass spectrometry, this methodology guarantees the robust identification of Avanafil Impurity 13, completely bypassing the limitations of traditional reversed-phase UV assays[6].

References

-

Patel, M., Kothari, C., & Vyas, V. (2020). "An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction." Arabian Journal of Chemistry, 13(8), 6493-6509. Available at:[Link]

-

ChemWhat Database. "Avanafil Impurity 13 CAS#: 759408-08-7." Available at: [Link]

-

Pharmaffiliates. "Product Name: (1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine." Available at:[Link]

-

RSC Advances. (2022). "Identification, synthesis and characterization of avanafil process impurities and determination by UPLC." Available at:[Link]

-

MDPI Molecules. (2018). "Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations." Available at:[Link]

-

PubMed Central. (2018). "Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil..." Available at:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. chemwhat.com [chemwhat.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. mdpi.com [mdpi.com]

- 6. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Comprehensive Forced Degradation and Stability-Indicating Profiling of Avanafil API

Introduction & Mechanistic Rationale

Avanafil is a highly selective, rapidly acting phosphodiesterase type 5 (PDE5) inhibitor prescribed for the treatment of erectile dysfunction[1]. To ensure the efficacy and safety of the Active Pharmaceutical Ingredient (API) throughout its shelf life, rigorous forced degradation studies are mandatory during the drug development lifecycle.

The molecular architecture of Avanafil features several reactive centers: a pyrimidine core, a pyrrolidine ring, a carboxamide linkage, and an arylchloro moiety[1]. As an Application Scientist, it is vital to understand that these functional groups dictate the API's degradation pathways under environmental stress. We do not merely stress the API to destroy it; we stress it to predictably generate specific impurities, ensuring our analytical methods can resolve them from the parent peak[2].

-

Amide Hydrolysis: The carboxamide group is highly susceptible to nucleophilic attack. In strongly acidic or basic environments, the amide bond cleaves, yielding acid and diamine impurities[3].

-

Photodecomposition (Dechlorination): The arylchloro group acts as a primary site for photolytic degradation. Upon exposure to UV/Visible light, homolytic cleavage of the C-Cl bond occurs, generating a deschloro impurity[4].

-

N-Oxidation: The electron-rich nitrogen atoms within the pyrrolidine and pyrimidine rings are vulnerable to oxidative stress, leading to the formation of N-oxide derivatives (e.g., a novel degradant with an m/z of 367.11)[5].

Experimental Design & Self-Validating Workflow

A robust forced degradation protocol must function as a self-validating system. This is achieved through two critical quality controls:

-

Peak Purity Angle vs. Threshold: Using Photodiode Array (PDA) detection, the peak purity angle of Avanafil in all stressed samples must remain below the purity threshold, proving no degradants are co-eluting with the API[3].

-

Mass Balance: The sum of the remaining API and the quantified degradation products must exceed 97% relative to the initial unstressed standard[2]. A mass balance <97% indicates secondary degradation (degradants breaking down further) or the formation of volatile/undetectable species, requiring method recalibration[3].

Self-validating workflow for Avanafil forced degradation and LC-MS/MS analysis.

Step-by-Step Forced Degradation Protocols

The following protocols are designed to achieve a target degradation of 5% to 20%. Degradation beyond 20% risks the formation of secondary degradants, which hold no clinical relevance for stability-indicating methods.

Acid & Base Hydrolysis

-

Preparation: Accurately weigh 50 mg of Avanafil API and transfer it to a 50 mL round-bottom flask.

-

Acid Stress: Add 50 mL of 5 N HCl. Heat the mixture in a water bath at 65 °C for 24 hours[3].

-

Base Stress: In a separate flask, add 50 mL of 5 N NaOH to 50 mg of API. Heat at 65 °C for 24 hours[3].

-

Neutralization (Critical Step): Prior to HPLC injection, neutralize the acid-stressed sample with 5 N NaOH, and the base-stressed sample with 5 N HCl. Causality: Injecting extreme pH solutions will rapidly degrade the silica backbone of the HPLC column, leading to peak splitting and loss of resolution.

-

Dilution: Dilute to a final working concentration (e.g., 10-20 µg/mL) using the mobile phase diluent.

Oxidative Stress

-

Preparation: Dissolve 50 mg of Avanafil in a minimal amount of co-solvent (if required for solubility), then add 50 mL of 5% H₂O₂[3].

-

Exposure: Incubate at 25 °C for 5 hours[3].

-

Quenching: Quench the residual peroxide using sodium bisulfite before analysis to prevent ongoing oxidation in the autosampler vial.

Photolytic & Thermal Stress

-

Photolysis: Spread Avanafil API powder uniformly in a thin layer (≤ 1 mm) on a Petri dish. Expose to 1.2 million lux hours of visible light and 200 Wh/m² of UV light for 16 hours in a photostability chamber[3].

-

Thermal/Humidity: Place the API powder in a controlled environmental chamber at 105 °C for 6 hours (thermal stress), or 90% Relative Humidity (RH) for 15 days[3].

Table 1: Summary of Stress Conditions & Degradation Behavior

| Stress Condition | Reagent / Environment | Time & Temp | Primary Degradation Pathway | Major Degradants Observed |

| Acidic | 5 N HCl | 24 h @ 65 °C | Amide Hydrolysis | Acid Impurity, Diamine Impurity[3] |

| Basic | 5 N NaOH | 24 h @ 65 °C | Amide Hydrolysis | Acid Impurity[3] |

| Oxidative | 5% H₂O₂ | 5 h @ 25 °C | N-Oxidation / Cleavage | N-oxide derivatives (m/z 367.11)[5] |

| Thermal | Dry Heat | 6 h @ 105 °C | Bond Cleavage | Unknown thermal degradants[3] |

| Photolytic | UV/Vis Light | 16 h @ 25 °C | Dechlorination | Deschloro Impurity[3] |

Stability-Indicating Analytical Method (LC-PDA/MS)

To simultaneously quantify the parent API and resolve up to 16 potential degradation products[1], an LC-MS compatible Quality-by-Design (QbD) optimized method is employed[1].

Table 2: Optimized Chromatographic Parameters

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Inertsil ODS 3, 3 μm, 4.6 × 250 mm)[2] | High surface area for resolving structurally similar impurities. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5)[1] | Volatile buffer, ensuring 100% compatibility with LC-MS/MS[1]. |

| Mobile Phase B | Acetonitrile (ACN)[1] | Strong organic modifier for eluting hydrophobic degradants. |

| Elution Mode | Isocratic (60:40 A:B) or Gradient[1] | Ensures baseline separation of deschloro and acid impurities. |

| Flow Rate | 0.9 mL/min to 1.2 mL/min[1],[2] | Balances resolution and analytical run time. |

| Detection | PDA at 239 nm or 245 nm[1],[2] | Captures the maximum absorbance of the pyrimidine chromophore. |

Degradation Pathways & Structural Elucidation

By coupling the HPLC to a tandem mass spectrometer (LC-MS/MS), the fragmentation patterns of the degradants can be elucidated. The mass balance validations (>97%) confirm that the degradation pathways mapped below account for the entirety of the API's breakdown[2].

Mechanistic degradation pathways of Avanafil under ICH Q1A stress conditions.

Conclusion

Avanafil exhibits pronounced susceptibility to acidic hydrolysis, oxidation, and photolytic degradation[3]. By systematically applying forced degradation conditions and pairing them with a self-validating, LC-MS compatible analytical method, researchers can accurately profile the API's stability[1]. The strict adherence to mass balance and peak purity thresholds ensures that the method is genuinely stability-indicating, safeguarding the drug's efficacy from early development through to commercial formulation.

References

-

Comprehensive stability-indicating method development of Avanafil Phosphodiesterase type 5 inhibitor using advanced Quality-by-Design approach. ResearchGate. 1

-

Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. 2

-

Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets. AKJournals. 3

-

An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. ResearchGate. 4

-

Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. PMC / NIH.5

Sources

Protocol for the synthesis of 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine

Application Note: Comprehensive Protocol for the Synthesis and Characterization of 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine

Executive Summary

1,4,5,6-Tetrahydro-2-pyrimidinemethanamine (CAS: 759408-08-7) is a cyclic amidine derivative that holds significant importance in pharmaceutical drug development, primarily identified as a critical impurity (Impurity 13 or 34) in the synthesis of the PDE5 inhibitor Avanafil[1][2]. Because regulatory guidelines mandate the rigorous tracking and quantification of process impurities, synthesizing high-purity analytical reference standards of this tetrahydropyrimidine is essential. This application note details a highly chemoselective, self-validating synthetic protocol leveraging a carbamate-protection strategy to yield the target compound with >98% purity.

Pharmaceutical Relevance & Impurity Tracking

In the manufacturing of Avanafil, the active pharmaceutical ingredient (API) relies on a pyrimidine core and a 2-pyrimidinemethanamine side chain. During synthesis, incomplete aromatization, unintended reduction events, or starting material contamination can lead to the formation of the partially saturated 1,4,5,6-tetrahydropyrimidine analog[1].

Generation and analytical tracking of Avanafil Impurity 13 during API manufacturing.

Mechanistic Causality & Reaction Design

The classical construction of the 1,4,5,6-tetrahydropyrimidine ring involves the cascade cycloaddition of 1,3-propanediamine with a nitrile derivative[3]. However, direct condensation using unprotected aminoacetonitrile is thermodynamically unfavorable and prone to primary amine self-condensation, leading to intractable polymeric mixtures.

To bypass this, we utilize Route B (Carbamate Protection) over the historically documented Route A (Halide Displacement) [4].

-

Electrophilic Activation: The reaction utilizes N-Boc-aminoacetonitrile. The addition of a catalytic Brønsted acid (p-Toluenesulfonic acid) protonates the nitrile nitrogen, significantly enhancing the electrophilicity of the nitrile carbon.

-

Chemoselective Cycloaddition: The primary amine of 1,3-propanediamine executes a nucleophilic attack on the activated nitrile. Subsequent intramolecular attack by the terminal amine forms the cyclic intermediate, driving the equilibrium forward via the expulsion of ammonia gas[3]. The bulky tert-butyloxycarbonyl (Boc) group sterically isolates the substrate's amine, strictly preventing side reactions.

-

Self-Validating Isolation: Free base cyclic amidines are highly basic, hygroscopic, and susceptible to ring-opening hydrolysis. By executing the Boc-deprotection in anhydrous acidic conditions (4M HCl in dioxane), the target compound is immediately converted into a thermodynamically stable bis-hydrochloride salt. Because the salt is highly polar, it crashes out of the non-polar reaction matrix, serving as an inherent, self-validating purification step.

Table 1: Physicochemical Properties of the Target Compound

| Property | Value / Description |

| Chemical Name | 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine |

| Synonyms | Avanafil Impurity 13; Avanafil Impurity 34; 2-(aminomethyl)-1,4,5,6-tetrahydropyrimidine |

| CAS Registry Number | 759408-08-7[1] |

| Molecular Formula | C5H11N3 |

| Molecular Weight | 113.16 g/mol [2] |

| Optimal Storage | 2°C to 8°C, desiccated (as HCl salt)[2] |

Table 2: Comparison of Synthetic Routes

| Parameter | Route A: Halide Displacement[4] | Route B: Boc-Protection (Current Protocol) |

| Starting Materials | Chloroacetonitrile + 1,3-Propanediamine | N-Boc-aminoacetonitrile + 1,3-Propanediamine |

| Intermediate Stability | Low (2-chloromethyl analog decomposes at RT) | High (Boc-protected amidine is bench-stable) |

| Yield | 40 - 50% | 75 - 85% |

| Purification Required | Complex (Ion-exchange chromatography) | Simple (Direct precipitation) |

Experimental Protocol: Step-by-Step Methodology

Synthetic workflow for 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine via Boc-protection.

Phase 1: Cyclocondensation (Formation of the Tetrahydropyrimidine Core)

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert nitrogen gas.

-

Reagent Charging: Dissolve N-Boc-aminoacetonitrile (1.56 g, 10.0 mmol) in 25 mL of anhydrous toluene.

-

Catalyst & Amine Addition: Add 1,3-propanediamine (0.89 g, 1.0 mL, 12.0 mmol) followed by p-Toluenesulfonic acid monohydrate (p-TsOH, 0.19 g, 1.0 mmol).

-

Reflux: Heat the reaction mixture to reflux (approx. 110°C) for 12 hours. The evolution of ammonia gas indicates the progression of the cascade cycloaddition.

-

Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with distilled water (2 × 15 mL) to remove unreacted 1,3-propanediamine and the p-TsOH catalyst. Wash the organic layer with saturated brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected intermediate as a viscous pale-yellow oil.

Phase 2: Deprotection and Self-Validating Isolation

-

Solvation: Dissolve the crude N-Boc-protected intermediate in 10 mL of anhydrous dichloromethane (DCM) and cool the flask to 0°C in an ice bath.

-

Acidic Cleavage: Dropwise, add 10 mL of 4M HCl in dioxane. Causality Note: The highly acidic environment rapidly protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide gas.

-

Precipitation: Remove the ice bath and stir at room temperature for 4 hours. As the Boc group is cleaved, the highly polar 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine bis-hydrochloride salt will crash out of the DCM/dioxane solution as a fine white precipitate.

-

Filtration & Drying: Filter the precipitate through a sintered glass funnel (porosity 3). Wash the filter cake thoroughly with cold, anhydrous diethyl ether (2 × 10 mL) to remove any residual non-polar organic impurities. Dry the solid under high vacuum at 40°C for 6 hours.

-

Validation: The resulting white crystalline powder is the target compound. Yield is typically 75-85%. Purity can be confirmed via LC-MS (Expected [M+H]⁺ = 114.1) and ¹H-NMR (D₂O).

References

-

ChemWhat Database. "Avanafil Impurity 13 CAS#: 759408-08-7". ChemWhat.[Link]

-

CATO Research Chemicals. "Avanafil Impurity 34[759408-08-7]". CATO. [Link]

-

Li, Y., et al. "Solvent Templates Induced Porous Metal–Organic Materials: Conformational Isomerism and Catalytic Activity". Inorganic Chemistry, ACS Publications, 2015.[Link]

- U.S. Patent 2953565A. "Pyrimidyl, imidazolyl and diazepinyl acetals and glycolates".

Sources

Application Note: Avanafil Impurity 13 as a Reference Standard in Quality Control

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Pharmaceutical Analysis & Quality Control (QC)

Introduction & Mechanistic Context

Avanafil is a highly selective, rapid-acting phosphodiesterase type 5 (PDE5) inhibitor prescribed for the treatment of erectile dysfunction. During the complex multi-step synthesis and subsequent shelf-life storage of the Avanafil Active Pharmaceutical Ingredient (API), various process-related impurities and degradation products can emerge. Regulatory agencies, including the FDA and EMA, mandate rigorous impurity profiling in accordance with ICH Q3A(R2) guidelines to ensure drug purity, efficacy, and patient safety.

Among the catalog of potential byproducts, Avanafil Impurity 13 (CAS: 759408-08-7) is a critical low-molecular-weight fragment that requires stringent monitoring[1]. Utilizing highly pure Avanafil Impurity 13 as a reference standard is non-negotiable for accurate Analytical Method Validation (AMV), system suitability testing, and routine QC batch release for both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)[2].

As a Senior Application Scientist, I approach impurity quantification not just as a compliance checkbox, but as a mechanistic challenge. Because Impurity 13 is significantly smaller and more polar than the parent API, the analytical method must be carefully engineered to prevent co-elution with the solvent front while maintaining sharp peak symmetry.

Physicochemical Profiling of Avanafil Impurity 13

Understanding the physicochemical nature of the reference standard dictates the chromatographic conditions. Impurity 13 is a polar, nitrogen-containing compound, often handled as an HCl salt to improve its benchtop stability and aqueous solubility[3].